3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Overview
Description
Synthesis Analysis
The synthesis of cyclohexadiene derivatives, such as 5,6-dimethylene-2-cyclohexene-1,4-dione, involves thermal ring opening of four-membered rings at high temperatures, leading to highly reactive substances that can undergo dimerization or Diels-Alder reactions to yield polycyclic 1,4-benzoquinones (Kanao & Oda, 1984). Another synthesis approach utilizes Michael additions to nitro-olefins for preparing derivatives like 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones (Ansell, Moore, & Nielsen, 1971).
Molecular Structure Analysis
The molecular structures of cyclohexadiene derivatives have been elucidated through various methods, including X-ray diffraction. For instance, the structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one was determined, showing evidence for intermolecular hydrogen bonding due to short intermolecular distances between oxygen atoms (Ansell, Moore, & Nielsen, 1971).
Chemical Reactions and Properties
Cyclohexadiene derivatives participate in various chemical reactions, including Diels-Alder reactions and Michael additions, which are pivotal in synthesizing complex organic molecules. The reactivity of these compounds is often attributed to their highly strained ring structures and the presence of reactive functional groups, making them suitable for constructing polycyclic and heterocyclic compounds.
Physical Properties Analysis
The physical properties of cyclohexadiene derivatives, such as boiling points, solubility, and crystal structures, have been studied to understand their behavior in different environments. For example, the boiling point and solubility of 1,4-Cyclohexadiene, 1,5-Dimethoxy, a related derivative, indicate its utility in organic synthesis due to its solubility in common organic solvents and ability to undergo hydrolysis to yield cyclohexane-1,3-dione (Mori & Takikawa, 2004).
Chemical Properties Analysis
The chemical properties of cyclohexadiene derivatives, such as reactivity patterns and the ability to form various adducts, are crucial for their application in synthetic chemistry. The generation and reactions of 5,6-dimethylene-2-cyclohexene-1,4-diones demonstrate their potential in creating polycyclic 1,4-benzoquinones through thermal ring opening and Diels-Alder reactions (Kanao & Oda, 1984).
Scientific Research Applications
Polymorphism in Related Compounds : Kumar et al. (2004) studied a compound closely related to 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-, which exhibited concomitant polymorphism. This phenomenon, where a compound exists in more than one crystalline form, was observed in structures stabilized by weak hydrogen bonds (Kumar, Sheela, Nair, & Rath, 2004).
Cycloaddition Reactions : Laskowski et al. (2014) investigated the reaction of a similar silylene with organic 1,3-dienes and 1,2-diketones, leading to the formation of cycloaddition products. These findings are significant for understanding the reactivity of compounds like 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- (Laskowski, Junold, Kupper, Baus, Burschka, & Tacke, 2014).
Facial Selectivity in Reactions : Morrison et al. (2006) explored the facial selectivities in 4 + 2 reactions of cyclohexadienes, including those with substituents like isopropenyl and isopropyl groups. The study concluded that dienophiles attack the face opposite these groups, which is relevant to understanding the stereochemistry in reactions of similar dienes (Morrison, Vaters, Miller, & Burnell, 2006).
Reactions with Nitro-olefins : Ansell et al. (1971) reported that cyclohexane-1,3-dione behaves abnormally in Michael additions to nitro-olefins, leading to the formation of unique compounds. This highlights the distinctive reactivity of cyclohexadiene derivatives in specific reaction contexts (Ansell, Moore, & Nielsen, 1971).
Photoisomerization and Photocyclization : Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine derivatives. Their research contributes to understanding the photochemical behavior of related cyclohexadiene compounds (Ujike, Akai, Kudoh, & Nakata, 2005).
properties
IUPAC Name |
4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTXQRITQYKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150199 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
CAS RN |
1129-21-1 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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